

WDR5-0102: A Technical Guide to its Role in Histone Methylation

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Compound of Interest

Compound Name: WDR5-0102

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Abstract

This technical guide provides an in-depth overview of **WDR5-0102**, a small molecule inhibitor targeting the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). WDR5 is a critical component of the MLL/SET1 family of histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription.

Dysregulation of MLL1 activity is implicated in various cancers, particularly MLL-rearranged leukemias. **WDR5-0102** acts as a competitive antagonist at the WDR5-interacting (WIN) site of WDR5, thereby disrupting the formation of a functional MLL1 complex and subsequently inhibiting H3K4 methylation. This guide details the mechanism of action of **WDR5-0102**, presents quantitative data on its binding affinity and inhibitory activity, provides comprehensive experimental protocols for its characterization, and visualizes its mechanism and experimental workflows.

Introduction: The Role of WDR5 in Histone Methylation

Histone post-translational modifications are fundamental to the regulation of gene expression. Among these, the methylation of histone H3 at lysine 4 (H3K4) is a hallmark of transcriptionally active chromatin. This modification is primarily catalyzed by the MLL/SET1 family of histone

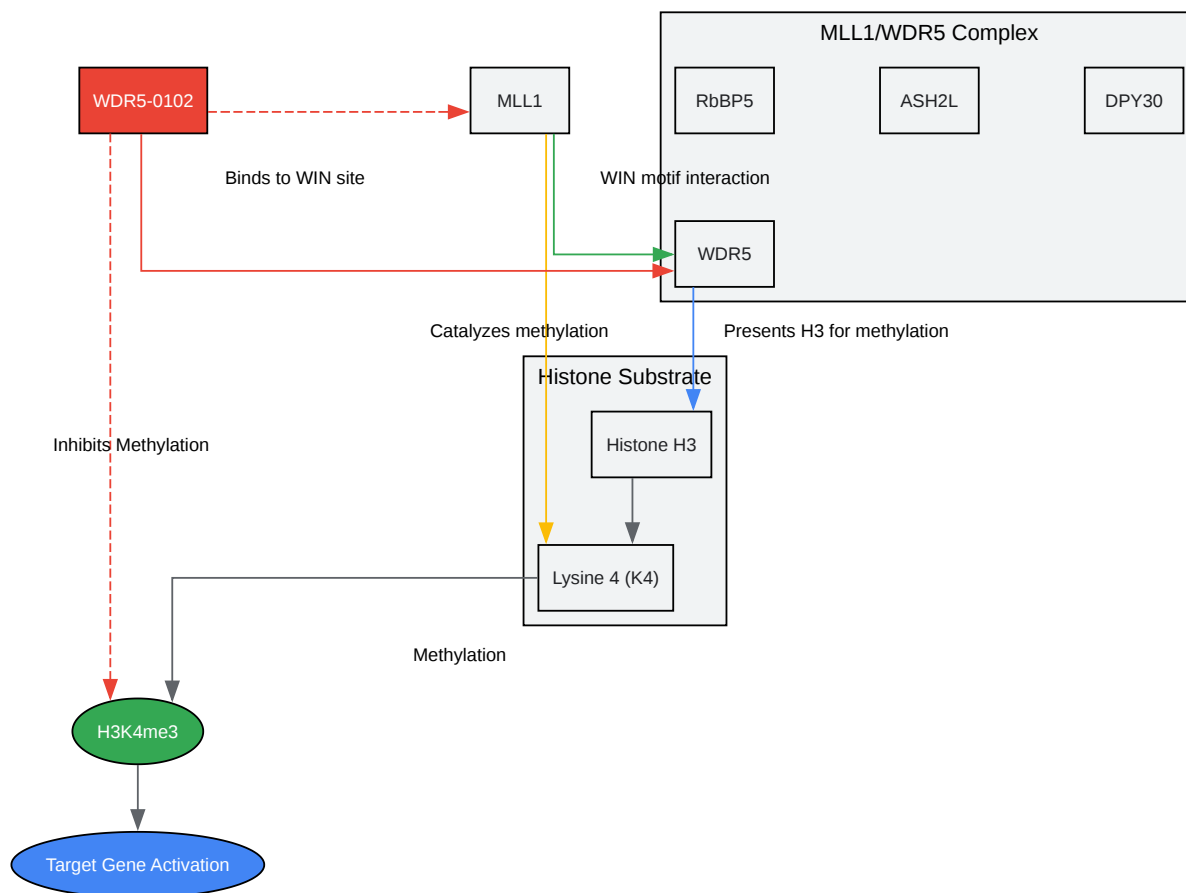
methyltransferases. The core of these complexes includes the catalytic subunit (e.g., MLL1) and several regulatory proteins, with WDR5 being a crucial scaffolding component.

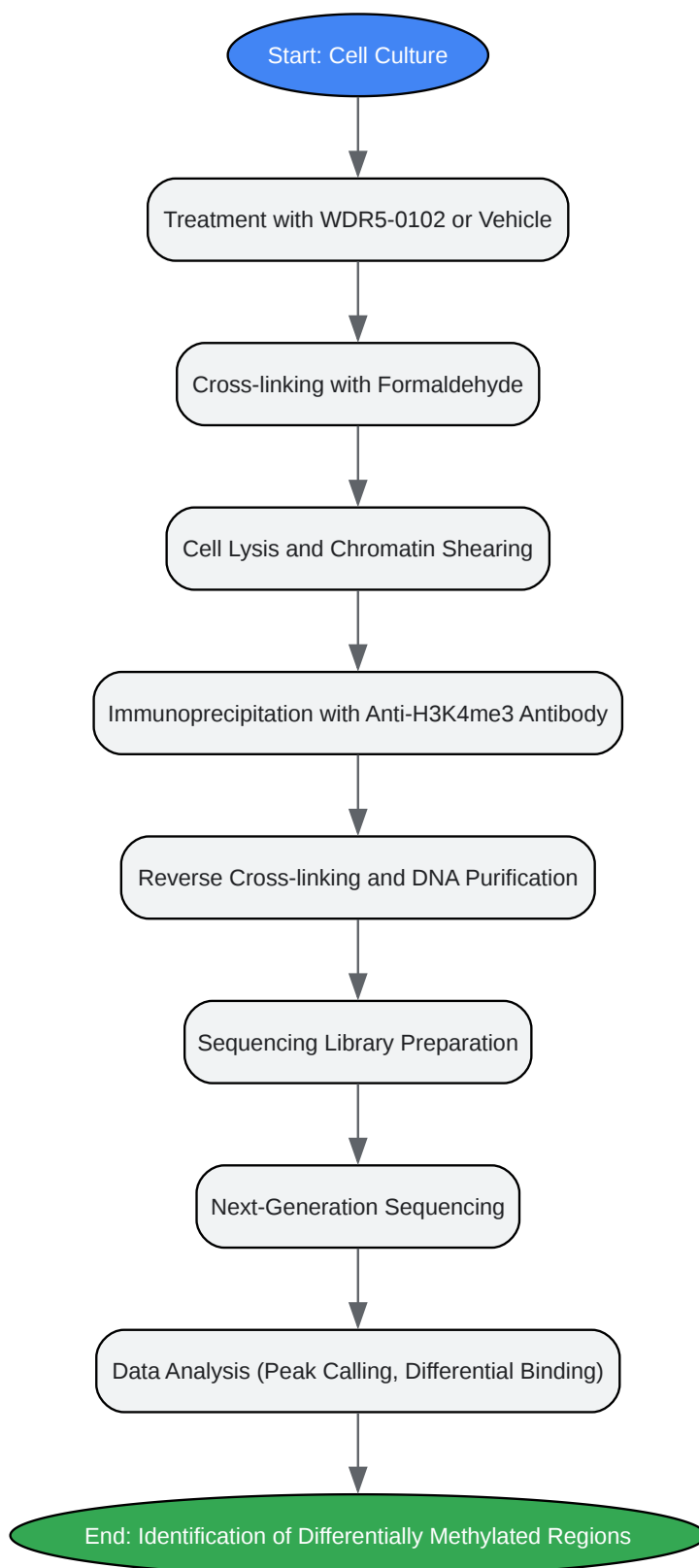
WDR5 facilitates the assembly and enzymatic activity of the MLL1 complex by interacting with both MLL1 and the histone H3 tail. The interaction between WDR5 and MLL1 occurs through a conserved "WIN" (WDR5-interacting) motif on MLL1 that binds to a specific pocket on WDR5. By disrupting this interaction, small molecules like **WDR5-0102** offer a promising therapeutic strategy for cancers driven by aberrant MLL1 activity.

Mechanism of Action of WDR5-0102

WDR5-0102 is a small molecule designed to competitively inhibit the interaction between WDR5 and MLL1. It achieves this by binding to the WIN site on WDR5, the same site that recognizes the arginine-containing WIN motif of MLL1. By occupying this pocket, **WDR5-0102** prevents the association of MLL1 with WDR5, leading to the destabilization of the MLL1 core complex and a reduction in its histone methyltransferase activity. The downstream effect is a decrease in the levels of H3K4 methylation, particularly H3K4 di- and tri-methylation, at MLL1 target gene loci. This, in turn, leads to the transcriptional repression of these genes, which in the context of MLL-rearranged leukemias, are often oncogenes critical for tumor cell survival and proliferation.

Signaling Pathway Diagram





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- To cite this document: BenchChem. [WDR5-0102: A Technical Guide to its Role in Histone Methylation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401450#wdr5-0102-and-its-effect-on-histone-methylation]

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